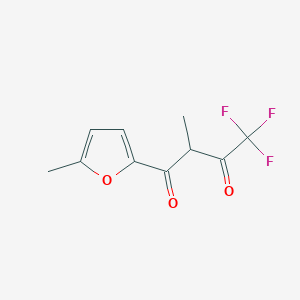
4,4,4-Trifluoro-2-methyl-1-(5-methylfuran-2-yl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-2-methyl-1-(5-methylfuran-2-yl)butane-1,3-dione is a chemical compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol . It is known for its unique structure, which includes a trifluoromethyl group and a furan ring, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 4,4,4-Trifluoro-2-methyl-1-(5-methylfuran-2-yl)butane-1,3-dione typically involves the reaction of 5-methylfurfural with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4,4,4-Trifluoro-2-methyl-1-(5-methylfuran-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-2-methyl-1-(5-methylfuran-2-yl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluoro-2-methyl-1-(5-methylfuran-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and furan ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and physiological effects .
Vergleich Mit ähnlichen Verbindungen
4,4,4-Trifluoro-2-methyl-1-(5-methylfuran-2-yl)butane-1,3-dione can be compared with similar compounds such as:
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: This compound has a thiophene ring instead of a furan ring, which may result in different chemical and biological properties[][6].
4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione: This is a closely related compound with a similar structure but different substitution patterns.
Eigenschaften
CAS-Nummer |
579-40-8 |
|---|---|
Molekularformel |
C10H9F3O3 |
Molekulargewicht |
234.17 g/mol |
IUPAC-Name |
4,4,4-trifluoro-2-methyl-1-(5-methylfuran-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C10H9F3O3/c1-5-3-4-7(16-5)8(14)6(2)9(15)10(11,12)13/h3-4,6H,1-2H3 |
InChI-Schlüssel |
AKTUINDWRSSVIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C(=O)C(C)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)
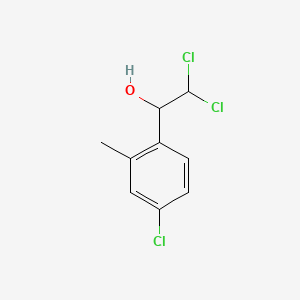
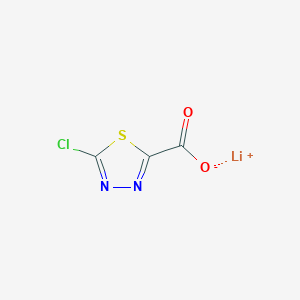

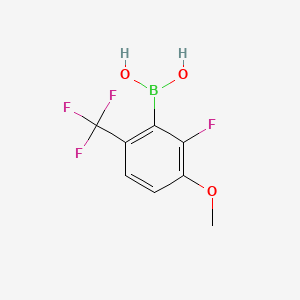

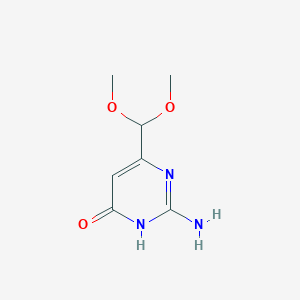
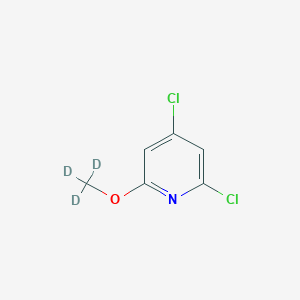
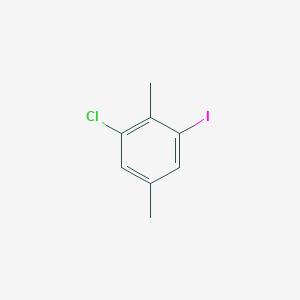
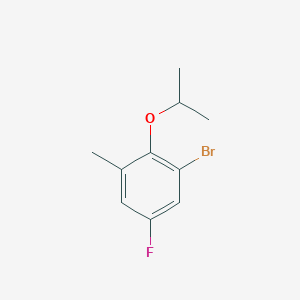
![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)
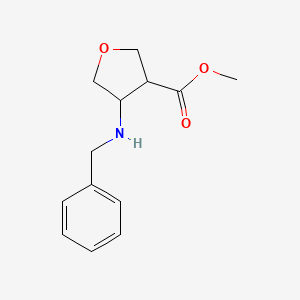
![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)

